Indacaterol Impurity B
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Overview
Description
Preparation Methods
The synthesis of Indacaterol Impurity B involves several steps, starting from the precursor compounds used in the synthesis of Indacaterol. The synthetic route typically includes:
Step 1: Formation of the quinolinone core through a cyclization reaction.
Step 2: Introduction of the benzyloxy group via a substitution reaction.
Step 3: Attachment of the indan-2-ylamino group through a coupling reaction.
Step 4: Final purification and isolation of this compound using chromatographic techniques.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Indacaterol Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinolinone core, affecting the compound’s stability.
Substitution: The benzyloxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Indacaterol Impurity B is primarily studied in the context of pharmaceutical research to understand its formation, stability, and impact on the efficacy and safety of Indacaterol. Its applications include:
Chemistry: Used as a reference standard in analytical methods to quantify impurities in Indacaterol formulations.
Biology: Studied for its potential biological activity and toxicity.
Medicine: Monitored in pharmaceutical products to ensure patient safety.
Industry: Used in quality control processes to maintain the purity of Indacaterol
Mechanism of Action
Indacaterol Impurity B can be compared with other impurities of Indacaterol, such as Indacaterol Impurity A. While both impurities share a similar quinolinone core, this compound is unique due to the presence of the benzyloxy group and the specific configuration of the indan-2-ylamino group .
Comparison with Similar Compounds
- Indacaterol Impurity A
- Other degradation products of Indacaterol
These comparisons highlight the importance of monitoring specific impurities to ensure the safety and efficacy of pharmaceutical products .
Properties
Molecular Formula |
C49H49N3O6 |
---|---|
Molecular Weight |
775.9 g/mol |
IUPAC Name |
5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-[2-hydroxy-2-(2-oxo-8-phenylmethoxy-1H-quinolin-5-yl)ethyl]amino]-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C49H49N3O6/c1-3-33-23-35-25-37(26-36(35)24-34(33)4-2)52(27-42(53)38-15-19-44(48-40(38)17-21-46(55)50-48)57-29-31-11-7-5-8-12-31)28-43(54)39-16-20-45(49-41(39)18-22-47(56)51-49)58-30-32-13-9-6-10-14-32/h5-24,37,42-43,53-54H,3-4,25-30H2,1-2H3,(H,50,55)(H,51,56) |
InChI Key |
NXIIJCACCRDMQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)N(CC(C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)O)CC(C6=C7C=CC(=O)NC7=C(C=C6)OCC8=CC=CC=C8)O)CC |
Origin of Product |
United States |
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